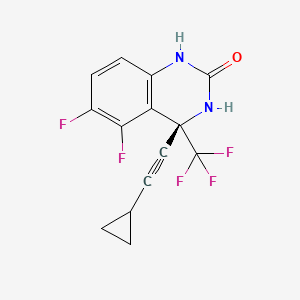

Dpc 963

描述

属性

IUPAC Name |

(4S)-4-(2-cyclopropylethynyl)-5,6-difluoro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F5N2O/c15-8-3-4-9-10(11(8)16)13(14(17,18)19,21-12(22)20-9)6-5-7-1-2-7/h3-4,7H,1-2H2,(H2,20,21,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNJQJJFXFJVCX-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3F)F)NC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#C[C@]2(C3=C(C=CC(=C3F)F)NC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175700 | |

| Record name | DPC 963 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214287-90-8 | |

| Record name | DPC 963 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214287908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPC 963 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DPC-963 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEW2AAG1IS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of DPC 963 (INE963): A Potent Antimalarial Agent

For Researchers, Scientists, and Drug Development Professionals

DPC 963, also known as INE963, has emerged as a promising, potent, and fast-acting blood-stage antimalarial compound. While its precise biological target within the parasite remains unidentified, extensive preclinical investigations have shed light on its novel mechanism of action, impressive potency against drug-resistant strains, and a high barrier to resistance. This technical guide synthesizes the current understanding of this compound's core mechanism, supported by quantitative data, experimental insights, and visual representations of its pharmacological activity.

Core Mechanism of Action: A Novel Approach to Malaria Treatment

The mechanism of action of this compound is considered novel due to its effectiveness against a wide range of multidrug-resistant Plasmodium falciparum parasite lines.[1] This suggests that this compound acts on a different target or pathway than existing antimalarial drugs. To date, attempts to generate drug-resistant mutants in vitro have been unsuccessful, highlighting its high barrier to resistance.[1]

While the direct parasitic target is unknown, studies on its interaction with human kinases have provided valuable insights into its selectivity. The compound demonstrates significant selectivity for Plasmodium over human cells, with a more than 1000-fold difference in activity against multiple human kinase biochemical assays.[1]

Investigations into the structure-activity relationship (SAR) of this compound and its analogs have revealed a potential binding mode that explains this selectivity. The core structure, an imidazothiadiazole (ITD), is thought to bind to the hinge region of its target. A key interaction involves a salt bridge between a specific amino acid (D611 in Haspin kinase) and the ammonium cation of the molecule.[1] The selectivity against human Haspin kinase, for example, is attributed to a hydrophobic pocket that creates a steric clash with certain substitutions on the aryl ring of this compound analogs, thereby reducing their affinity for the human enzyme while maintaining potent antiplasmodial activity.[1]

Quantitative Pharmacodynamic Profile

The in vitro potency of this compound has been demonstrated against various P. falciparum strains and clinical isolates. The compound exhibits artemisinin-like kill kinetics, with a parasite clearance time of less than 24 hours.[1]

| Parameter | Value | Assay/Strain |

| EC50 | 3.0–6.0 nM | P. falciparum 3D7 blood stages[1] |

| EC50 | 0.01–7.0 nM | P. falciparum and P. vivax clinical isolates (Brazil and Uganda)[1] |

| EC50 | 0.5–15 nM | >15 drug-resistant P. falciparum cell lines[1] |

| In Vitro Kill Rate | <24 hours (Parasite Clearance Time) | In vitro parasite reduction ratio assay[1] |

| Selectivity | >1000-fold | Multiple human kinase biochemical assays vs. Plasmodium cellular activity[1] |

| In Vivo Efficacy | Fully curative at a single 30 mg/kg dose | P. falciparum-humanized severe combined immunodeficient (SCID) mouse model[1] |

Visualizing the Pharmacological Action and Evaluation

The following diagrams illustrate the proposed mechanism of selectivity and the preclinical experimental workflow for evaluating this compound.

Caption: Proposed mechanism of selective inhibition of this compound.

References

INE963: A Technical Whitepaper on its Discovery and Synthesis

A Novel Antimalarial Agent with Single-Dose Cure Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

INE963 is a potent, fast-acting, blood-stage antimalarial agent with a high barrier to resistance and the potential for a single-dose cure for uncomplicated malaria.[1][2][3][4] This document provides a comprehensive overview of the discovery, synthesis, and preclinical pharmacology of INE963, a novel compound that has progressed to Phase I clinical trials.[1][2][3][4]

Discovery of INE963

The discovery of INE963 originated from a phenotype-based high-throughput screening of a series of 5-aryl-2-amino-imidazothiadiazole (ITD) derivatives.[1][2][3] This screening was designed to assess the growth inhibition of the blood stage of Plasmodium falciparum (Pf).[1][2][3] The initial screening identified a lead compound which, through a dedicated lead optimization program, led to the identification of INE963.[1][2][4] The optimization program focused on enhancing antiplasmodium potency, improving selectivity against human kinases, and refining absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][4]

Synthesis of INE963

The synthesis of INE963 is a multi-step process. A detailed synthetic route is outlined in the publication "Discovery and Preclinical Pharmacology of INE963...". The process involves the preparation of key intermediates and subsequent coupling reactions to yield the final compound. While a full step-by-step protocol is extensive, a general overview of the synthetic pathway is provided below. The synthesis is amenable to gram-scale production, which was crucial for its progression to clinical trials.[5]

Preclinical Pharmacology

INE963 has demonstrated potent and fast-acting activity against the blood stages of Plasmodium. It exhibits "artemisinin-like" killing kinetics, with a parasite clearance time of less than 24 hours in vitro.[1][2][4] A key attribute of INE963 is its high barrier to resistance.[1][2][3][4]

In Vitro Efficacy

INE963 shows excellent potency against a wide range of Plasmodium strains, including drug-resistant lines.[1][6]

| Parameter | Organism/Cell Line | Value | Reference |

| EC50 | P. falciparum 3D7 | 3.0 - 6.0 nM | [1][7] |

| EC50 | P. falciparum & P. vivax clinical isolates (Brazil) | 2 nM and 3 nM | [7] |

| EC50 | P. falciparum clinical isolates (Uganda) | 0.4 nM | [7] |

| EC50 | >15 drug-resistant P. falciparum cell lines | 0.5 - 15 nM | [1][6] |

In Vivo Efficacy

In a P. falciparum-humanized severe combined immunodeficient mouse model, a single oral dose of 30 mg/kg of INE963 was fully curative.[1][2][4]

| Parameter | Model | Dose | Result | Reference |

| Efficacy | P. falciparum-infected mouse model | 30 mg/kg (single dose, p.o.) | Fully curative | [1][2][4] |

Selectivity and Cytotoxicity

INE963 demonstrates improved selectivity against human kinases compared to earlier lead compounds.[1] Its cytotoxic profile has also been evaluated.

| Parameter | Cell Line | Value | Reference |

| IC50 | Human Kinase Haspin | 5.5 µM | [7] |

| IC50 | Human Kinase FLT3 | 3.6 µM | [7] |

| CC50 | HepG2 | 6.7 µM | [7] |

| CC50 | K562 | 6.0 µM | [7] |

| CC50 | MT4 | 4.9 µM | [7] |

Pharmacokinetics

INE963 exhibits a long half-life across different species, which supports its potential for a single-dose regimen.[1][2][3][4]

Mechanism of Action

The precise molecular target of INE963 in the parasite has not yet been identified.[1][8] However, its activity against a wide range of multidrug-resistant P. falciparum strains and its high barrier to resistance suggest a novel mechanism of action.[1] Investigations into its mode of action are ongoing.[1]

Conclusion

INE963 is a promising antimalarial candidate with several desirable properties, including potent and rapid parasiticidal activity, a high barrier to resistance, and a pharmacokinetic profile that supports a single-dose cure. Its discovery through phenotypic screening and subsequent lead optimization highlights the success of this approach in identifying novel chemotypes for infectious diseases. The progression of INE963 to clinical trials marks a significant step forward in the development of new and effective treatments for malaria.

References

- 1. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]

- 3. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - Simulations Plus [simulations-plus.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. INE963 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. INE963 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

A Technical Guide to the Antiplasmodial Activity of INE963 (Formerly DPC-963)

For Researchers, Scientists, and Drug Development Professionals

Introduction

INE963, previously known as DPC-963, is a potent, fast-acting, blood-stage antimalarial agent that has shown significant promise in preclinical studies.[1][2][3] It belongs to a series of 5-aryl-2-amino-imidazothiadiazole (ITD) derivatives identified through a phenotype-based high-throughput screening.[1][2][3][4] This technical guide provides a comprehensive overview of the antiplasmodial activity of INE963, including quantitative data, detailed experimental protocols, and visualizations of the experimental workflow.

Quantitative Antiplasmodial Activity of INE963

INE963 has demonstrated excellent potency against various strains and clinical isolates of Plasmodium, including those resistant to currently available drugs.[1] The following table summarizes the in vitro efficacy of INE963.

| Plasmodium Species/Strain | Assay Type | Measured Potency (EC50) | Reference |

| P. falciparum 3D7 | Blood-stage growth inhibition | 3.0–6.0 nM | [1][5] |

| P. falciparum 3D7 | Blood-stage growth inhibition | 0.006 µM (6 nM) | [1][2][3][4][6] |

| P. falciparum clinical isolates (Brazil) | Blood-stage growth inhibition | 0.01–7.0 nM | [1] |

| P. falciparum clinical isolates (Uganda) | Blood-stage growth inhibition | 0.01–7.0 nM | [1] |

| P. vivax clinical isolates (Brazil) | Blood-stage growth inhibition | 0.01–7.0 nM | [1] |

| >15 drug-resistant P. falciparum cell lines | Blood-stage growth inhibition | 0.5–15 nM | [1] |

Mechanism of Action

The precise biological target of INE963 in Plasmodium has not yet been identified. However, its activity against a wide range of multidrug-resistant P. falciparum lines and its high barrier to resistance suggest a novel mechanism of action.[1] Investigations to elucidate the specific mode of action are ongoing.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of INE963's antiplasmodial activity.

In Vitro P. falciparum Blood-Stage Growth Inhibition Assay

This assay is fundamental for determining the potency of antimalarial compounds against the asexual blood stages of P. falciparum.

-

Principle: The assay measures the inhibition of parasite growth in cultured human erythrocytes by quantifying parasite DNA using a fluorescent dye, SYBR Green I.

-

Methodology:

-

Parasite Culture: Asynchronous cultures of P. falciparum strains (e.g., 3D7, Dd2, or clinical isolates) are maintained in human erythrocytes at a specified hematocrit (e.g., 2%) and parasitemia (e.g., 1%) in RPMI 1640 medium supplemented with AlbuMAX, glucose, hypoxanthine, sodium bicarbonate, and gentamycin.[7]

-

Compound Preparation: The test compound (INE963) and standard control drugs (e.g., chloroquine, dihydroartemisinin) are serially diluted in the culture medium.[7]

-

Assay Plate Setup: The diluted compounds are added to a 96-well microtiter plate. Parasite culture is then added to each well.[7] Negative control wells contain the complete medium without any drug, representing maximal parasite growth.[7]

-

Incubation: The plates are incubated for a standard period, typically 48-72 hours, under physiological conditions (37°C, low oxygen).[7]

-

Quantification of Parasite Growth: After incubation, the parasite DNA is quantified using the SYBR Green I fluorescence assay.[7] This involves lysing the red blood cells and adding SYBR Green I, which intercalates with parasite DNA, emitting a fluorescent signal proportional to the amount of parasitic genetic material.

-

Data Analysis: The fluorescence intensity is measured using a plate reader. The EC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

-

P. falciparum Viability and Kill Rate Assay

This assay determines the speed at which an antimalarial compound kills the parasite, providing insights into its potential for rapid parasite clearance.

-

Principle: This method uses a limiting dilution technique to quantify the number of viable parasites remaining after a defined period of drug exposure.

-

Methodology:

-

Drug Treatment: P. falciparum 3D7 cultures are treated with the test compound (INE963) at a concentration that is a multiple of its EC50 (e.g., 10x EC50).[1]

-

Time-Course Sampling: Aliquots of the treated parasite culture are taken at various time points (e.g., 0, 24, 48, 72 hours).

-

Limiting Dilution: For each time point, the parasites are serially diluted and plated in 96-well plates to a point where, statistically, some wells will contain a single parasite.

-

Viability Assessment: The plates are incubated to allow for the growth of any remaining viable parasites. The number of wells showing parasite growth is then counted.

-

Data Analysis: The number of viable parasites at each time point is calculated. The parasite reduction ratio and the parasite clearance time (the time required to reduce the parasite population by 99.9%) are determined. For INE963, a parasite clearance time of less than 24 hours was observed, which is comparable to or faster than artemisinin.[1]

-

Visualizations

Experimental and Drug Discovery Workflow

The following diagram illustrates the workflow for the discovery and preclinical evaluation of INE963 as a potent antimalarial candidate.

Caption: Workflow for the discovery and preclinical development of INE963.

Antiplasmodial Activity Against Blood-Stage Parasites

The following diagram depicts the asexual blood stage of the Plasmodium falciparum life cycle, which is the target of INE963, and the assays used to evaluate its activity.

Caption: Target stage and in vitro evaluation of INE963's antiplasmodial activity.

References

- 1. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]

- 4. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - Simulations Plus [simulations-plus.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. In vitro antiplasmodial activities of extract and fractions from Lepidobotrys staudtii against sensitive and resistant blood-stage parasites of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of INE963: A Technical Guide to its Biological Target Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

INE963 has emerged as a potent, fast-acting antimalarial agent with significant potential for a single-dose cure for uncomplicated malaria.[1][2][3] Developed by the Novartis Institute for Tropical Diseases (NITD), this compound, a 5-aryl-2-amino-imidazothiadiazole (ITD) derivative, has demonstrated remarkable efficacy against multidrug-resistant Plasmodium falciparum strains and exhibits a high barrier to resistance.[1][4][5] Despite its progression to Phase 1 clinical trials, the precise biological target and mechanism of action within the parasite remain elusive, representing a critical knowledge gap and an area of active investigation.[1][4] This technical guide provides a comprehensive overview of the current understanding of INE963, summarizing key preclinical data and outlining the experimental approaches that have defined its profile.

Introduction: The Imperative for Novel Antimalarials

The rise of artemisinin resistance in Plasmodium falciparum in various parts of the world poses a significant threat to global malaria control efforts. This has intensified the search for new antimalarial agents with novel mechanisms of action that can overcome existing resistance patterns.[1][4] INE963 was identified through a phenotype-based high-throughput screening campaign aimed at discovering compounds that inhibit the growth of the blood stage of P. falciparum.[5] Its rapid parasite clearance kinetics, comparable to artemisinins, and its potential for a single-dose cure make it a promising candidate for the next generation of antimalarial therapies.[1][4][5]

Biological Profile of INE963

While the specific molecular target of INE963 is yet to be identified, its biological activity has been extensively characterized through a series of in vitro and in vivo studies. The mechanism of action is believed to be novel, given its potent activity against a wide range of drug-resistant parasite lines.[1][4]

In Vitro Antiplasmodial Activity

INE963 demonstrates potent, single-digit nanomolar efficacy against laboratory-adapted strains and clinical isolates of P. falciparum and P. vivax. This broad activity underscores its potential to be effective against a diversity of malaria parasites.

| Parasite Strain/Isolate | EC50 (nM) | Reference |

| P. falciparum 3D7 | 3.0 - 6.0 | [1][2] |

| P. falciparum (various drug-resistant lines) | 0.5 - 15 | [1] |

| P. falciparum (clinical isolates, Uganda) | 0.4 | [2] |

| P. falciparum (clinical isolates, Brazil) | 2.0 | [2] |

| P. vivax (clinical isolates, Brazil) | 3.0 | [2] |

Selectivity and Cytotoxicity Profile

A critical aspect of drug development is ensuring a high therapeutic index, meaning the compound is significantly more toxic to the pathogen than to the host. INE963 has been profiled against human cell lines and kinases to assess its selectivity.

| Assay Type | Cell Line / Kinase | IC50 / CC50 (µM) | Reference |

| Cytotoxicity | HepG2 | 6.7 | [2] |

| Cytotoxicity | K562 | 6.0 | [2] |

| Cytotoxicity | MT4 | 4.9 | [2] |

| Kinase Inhibition | Haspin | 5.5 | [2] |

| Kinase Inhibition | FLT3 | 3.6 | [2] |

In Vivo Efficacy

Preclinical evaluation in a humanized mouse model of severe malaria has demonstrated the potent in vivo activity of INE963. A single oral dose was sufficient to achieve a curative effect, highlighting its potential for simplified treatment regimens.

| Animal Model | Dosing Regimen | Outcome | Reference |

| P. falciparum-infected humanized SCID mouse | 30 mg/kg, single oral dose | Fully curative | [1][4][5] |

| P. falciparum-infected mouse | 30 mg/kg, 4 oral doses | 99% reduction in parasitemia | [2] |

Experimental Methodologies

The characterization of INE963 has relied on a suite of established experimental protocols in parasitology and pharmacology. The following sections provide an overview of the key methodologies employed.

In Vitro Parasite Growth Inhibition Assay

-

Objective: To determine the 50% effective concentration (EC50) of INE963 against P. falciparum.

-

Methodology:

-

P. falciparum cultures are maintained in human red blood cells in a complete medium.

-

Asynchronous or synchronous (typically ring-stage) parasites are exposed to a serial dilution of INE963 in 96- or 384-well microplates.

-

Parasite growth is assessed after a 48- or 72-hour incubation period using a DNA-intercalating fluorescent dye (e.g., SYBR Green I) or by measuring parasite lactate dehydrogenase (pLDH) activity.

-

Fluorescence or absorbance is measured, and the data are normalized to positive (parasites only) and negative (uninfected red blood cells) controls.

-

EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

-

In Vivo Efficacy in a Humanized Mouse Model

-

Objective: To evaluate the in vivo antimalarial activity of INE963.

-

Methodology:

-

Severe combined immunodeficient (SCID) mice are engrafted with human red blood cells.

-

The humanized mice are then infected with a specific strain of P. falciparum.

-

Once parasitemia is established, mice are treated with INE963, typically via oral gavage, at various doses and regimens.

-

Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

-

The efficacy of the compound is determined by the reduction in parasitemia compared to a vehicle-treated control group. Curative efficacy is defined as the complete clearance of parasites with no recrudescence during the follow-up period.

-

Visualizing the Path to Discovery

The journey of INE963 from a screening hit to a clinical candidate follows a logical progression of research and development activities.

Caption: The discovery and development workflow of INE963.

Future Directions and Conclusion

The primary focus of ongoing research on INE963 is the identification of its biological target. Understanding the molecular mechanism of action will be crucial for several reasons: it will aid in the design of next-generation analogs with improved properties, help in monitoring for the emergence of resistance, and provide new insights into parasite biology.

References

- 1. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. INE963 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]

INE963 selectivity against human kinases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

INE963 is a novel, potent, and fast-acting antimalarial agent currently in clinical development. A key attribute of INE963, a 5-aryl-2-amino-imidazothiadiazole (ITD) derivative, is its high selectivity against human kinases, a critical factor in its favorable preclinical safety profile.[1][2][3][4] This technical guide provides a detailed overview of the kinase selectivity of INE963, including quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Kinase Selectivity Data

The selectivity of INE963 has been rigorously assessed against a broad panel of human kinases. The data reveals a significant improvement in selectivity compared to earlier lead compounds.

Kinome-Wide Selectivity Screening

At a concentration of 10 μM, INE963 was tested against a panel of 468 human kinases in a binding affinity assay.[1] The results demonstrated a remarkably focused activity profile.

Table 1: Kinome-Wide Selectivity of INE963

| Parameter | Value | Reference |

| Number of Kinases Screened | 468 | [1] |

| INE963 Concentration | 10 μM | [1] |

| Number of Kinases with <10% of Control Binding | 10 | [1] |

| Selectivity Score (S(10)) | 0.025 | [1] |

The selectivity score, S(10), is a measure of promiscuity, where a lower score indicates higher selectivity. The score of 0.025 for INE963 highlights its minimal off-target kinase interactions.[1]

Specific Human Kinase Inhibition

While broadly selective, INE963 does exhibit measurable inhibitory activity against a small number of human kinases. Haspin and FLT3 have been identified as two of these off-targets.

Table 2: IC50 Values of INE963 Against Specific Human Kinases

| Kinase | IC50 (μM) | Reference |

| Haspin | 5.5 | [5] |

| FLT3 | 3.6 | [5] |

Experimental Protocols

The determination of INE963's kinase selectivity was achieved through established and robust biochemical assays.

Kinome-Wide Binding Affinity Assay (Presumed KINOMEscan)

While the specific commercial platform was not named, the description of a binding affinity screen across 468 kinases is consistent with a competitive binding assay platform like KINOMEscan®.[1][6]

Methodology:

-

Assay Principle: The assay measures the ability of a test compound (INE963) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound has bound to the kinase active site.[6]

-

Components:

-

Test Compound: INE963

-

Kinase Panel: 468 human kinases, each tagged with a unique DNA identifier.

-

Solid Support: Streptavidin-coated beads.

-

Immobilized Ligand: A proprietary, broadly active kinase inhibitor immobilized on the beads.

-

-

Procedure:

-

Kinases are incubated with the immobilized ligand and the test compound (INE963 at 10 μM).

-

The mixture is allowed to reach equilibrium.

-

Unbound components are washed away.

-

The amount of kinase remaining bound to the solid support is quantified using qPCR.

-

Results are reported as a percentage of the control (vehicle-treated) sample.

-

Haspin Kinase Biochemical Assay

The specific inhibitory activity against human Haspin kinase was determined using a biochemical assay.[2]

Methodology:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 0.01% Tween-20, 0.1% glycerol, 0.5 mM TCEP, and 0.01% bovine serum albumin.[2]

-

Procedure:

-

The reaction was performed at room temperature.

-

Serial dilutions of INE963 were pre-spotted in assay plates.

-

10 µL of assay buffer containing 0.05 pM of the human Haspin kinase domain was added to the compound.

-

The enzyme and compound were incubated for 30 minutes.[2]

-

The kinase reaction was initiated by the addition of ATP and a suitable substrate (details not specified in the reference).

-

The reaction progress was monitored to determine the IC50 value.

-

Visualizations

Kinase Selectivity Screening Workflow

The following diagram illustrates the general workflow for determining the kinase selectivity profile of a compound like INE963 using a competition binding assay.

Caption: Workflow for Kinase Selectivity Profiling.

Potential Off-Target Signaling Pathways

While INE963 is highly selective, its minor inhibition of kinases like Haspin and FLT3 could theoretically impact their respective signaling pathways. It is crucial to note that the high IC50 values suggest these effects are unlikely at therapeutic concentrations. The target of INE963 in Plasmodium falciparum remains unknown.[7]

Caption: INE963 Mechanism and Potential Off-Target Pathways.

Conclusion

INE963 exhibits an exemplary kinase selectivity profile, a testament to a successful lead optimization program that prioritized minimizing off-target effects.[1][2] Its limited interaction with the human kinome, particularly when compared to earlier lead compounds, underscores its potential as a safe and effective antimalarial therapeutic. The high IC50 values against the few identified off-target kinases, such as Haspin and FLT3, suggest a wide therapeutic window. Further investigation into the specific molecular target within Plasmodium falciparum will fully elucidate its primary mechanism of action.

References

- 1. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]

- 4. facultyprofiles.dominican.edu [facultyprofiles.dominican.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chayon.co.kr [chayon.co.kr]

- 7. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]

DPC-963 (INE963): A Technical Whitepaper on its Potential as a Single-Dose Malaria Cure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains. DPC-963, also known as INE963, is a novel antimalarial compound from the 5-aryl-2-amino-imidazothiadiazole (ITD) class that has shown significant promise as a potential single-dose curative therapy for uncomplicated malaria. Identified through phenotypic screening, INE963 exhibits potent, rapid, and long-lasting activity against a wide range of P. falciparum strains, including those resistant to current artemisinin-based combination therapies. This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and clinical development status of INE963, offering a comprehensive resource for the scientific community.

Introduction

The Novartis Institute for Tropical Diseases (NITD) identified the 5-aryl-2-amino-imidazothiadiazole (ITD) scaffold through a phenotype-based high-throughput screening of their compound library against the blood stage of Plasmodium falciparum.[1] A subsequent lead optimization program focused on enhancing antiplasmodial potency, improving selectivity against human kinases, and optimizing absorption, distribution, metabolism, and excretion (ADME) properties. This effort culminated in the discovery of INE963, a clinical candidate with the potential for a single-dose cure for uncomplicated malaria.[1]

Preclinical Efficacy

In Vitro Efficacy

INE963 demonstrates potent and broad-spectrum activity against various laboratory-adapted strains and clinical isolates of P. falciparum and P. vivax.[1][2] Notably, it retains its high potency against a panel of over 15 drug-resistant P. falciparum cell lines.[1][2] The compound exhibits rapid, "artemisinin-like" killing kinetics, with a parasite clearance time of less than 24 hours in vitro.[1]

Table 1: In Vitro Efficacy of INE963 against Plasmodium Species

| Parameter | P. falciparum 3D7 | P. falciparum & P. vivax Clinical Isolates | Drug-Resistant P. falciparum Strains (>15) |

| EC50 | 3.0–6.0 nM (0.006 µM)[1] | 0.01–7.0 nM[2] | 0.5–15 nM[1][2] |

In Vivo Efficacy

The in vivo efficacy of INE963 was evaluated in a P. falciparum-humanized severe combined immunodeficient (SCID) mouse model. A single oral dose of 30 mg/kg resulted in a complete cure, with no parasite recrudescence observed for over 60 days post-treatment.[1][2] This demonstrates the potential of INE963 for a single-dose oral regimen.

Table 2: In Vivo Efficacy of INE963 in a Humanized SCID Mouse Model

| Dose (Oral) | Outcome | Reference |

| 30 mg/kg | Fully curative, no recrudescence >60 days | [1][2] |

Mechanism of Action and Resistance Profile

The precise molecular target of INE963 remains unidentified, but its mechanism of action is considered novel.[1] This is supported by its potent activity against a wide array of drug-resistant parasite lines.[1] Encouragingly, INE963 exhibits a high barrier to resistance. Multiple in vitro attempts to generate resistant P. falciparum mutants under continuous drug pressure have been unsuccessful.[1]

Safety and Selectivity

A key aspect of the lead optimization program for INE963 was to minimize off-target effects, particularly against human kinases. INE963 demonstrates high selectivity for Plasmodium over human cells. In a broad panel of 468 human kinases, INE963 showed minimal inhibition, indicating a significantly improved safety profile compared to earlier lead compounds in the same class.[1][2]

Table 3: Human Kinase Selectivity of INE963

| Kinase | IC50 (µM) |

| Haspin | 5.51[2] |

| FLT3 | 3.60[2] |

| PIK3CA | >50.0[2] |

| PIM1 | >50.0[2] |

Pharmacokinetics

Preclinical pharmacokinetic studies of INE963 have been conducted in multiple species, revealing favorable properties for a single-dose regimen. The compound exhibits moderate to slow absorption, good bioavailability, low clearance, and a high volume of distribution, all contributing to a long half-life across species.[3] Predicted human pharmacokinetic data suggests a half-life of approximately 60 hours, further supporting its potential for single-dose administration.[2]

Table 4: Preclinical Pharmacokinetic Parameters of INE963

| Species | Tmax (h) | Bioavailability (%) | Half-life (h) |

| Mouse | 4–24[3] | 39–74[3] | 15–24[3] |

| Rat | 4–24[3] | 39–74[3] | 15–24[3] |

| Dog | 4–24[3] | 39–74[3] | 15–24[3] |

Table 5: Predicted Human Pharmacokinetic Parameters of INE963

| Parameter | Value |

| Bioavailability | Moderate[2] |

| Volume of Distribution | High[2] |

| Clearance | Low[2] |

| Half-life | ~60 h [2] |

Clinical Development

INE963 has progressed to clinical trials. An initial Phase 1 study in healthy volunteers was terminated due to a sponsor's decision. Currently, a Phase 2 platform study (NCT05943852) is recruiting participants to evaluate the efficacy, safety, and pharmacokinetics of INE963 as a monotherapy and in combination with other antimalarial agents in patients with uncomplicated P. falciparum malaria.

Experimental Protocols

Plasmodium falciparum Growth Inhibition Assay

This assay is used to determine the in vitro potency (EC50) of antimalarial compounds.

-

Parasite Culture: Asexual blood stages of P. falciparum are maintained in continuous culture in human red blood cells (RBCs) in a complete medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin) at 37°C in a low oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).

-

Synchronization: Parasite cultures are synchronized to the ring stage using methods such as sorbitol treatment to ensure a uniform starting population.

-

Assay Setup: Synchronized ring-stage parasites are diluted to a starting parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) and dispensed into 96- or 384-well microtiter plates containing serial dilutions of the test compound (INE963).

-

Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture to allow for parasite maturation.

-

Quantification of Parasite Growth: Parasite growth is quantified using various methods:

-

SYBR Green I Assay: A fluorescent dye that binds to parasite DNA. A lysis buffer containing SYBR Green I is added to the wells, and fluorescence is measured using a plate reader.

-

pLDH Assay: Measures the activity of the parasite-specific lactate dehydrogenase enzyme.

-

Microscopy: Giemsa-stained thin blood smears are prepared from each well, and parasitemia is determined by microscopic counting.

-

-

Data Analysis: The EC50 value, the concentration at which the compound inhibits parasite growth by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Humanized SCID Mouse Model for In Vivo Efficacy

This model allows for the in vivo assessment of antimalarial drug efficacy against human malaria parasites.

-

Animal Model: Severe combined immunodeficient (SCID) mice, which lack functional B and T cells, are used.

-

Humanization: The mice are rendered chimeric for human red blood cells (huRBCs) by daily intraperitoneal injections of packed human RBCs.

-

Infection: Once a stable chimerism is achieved, the mice are infected with P. falciparum (e.g., 3D7 strain).

-

Treatment: After establishment of infection, mice are treated with the test compound (INE963) via oral gavage as a single dose or multiple doses. A vehicle control group is included.

-

Monitoring: Parasitemia is monitored daily by flow cytometry or microscopic analysis of Giemsa-stained thin blood smears from tail blood.

-

Endpoint: The primary endpoint is the clearance of parasites and the absence of recrudescence for an extended period (e.g., 60 days) after treatment, indicating a curative effect.

In Vitro Resistance Selection Studies

These studies are performed to assess the propensity of a compound to select for resistant parasites.

-

Parasite Culture: A large population of P. falciparum (e.g., 10^9 parasites) is cultured as described above.

-

Drug Pressure: The parasite culture is exposed to a constant concentration of the test compound (INE963), typically at a concentration that inhibits a high percentage of the population (e.g., 3 times the IC50).

-

Monitoring: The culture is monitored for parasite recrudescence over an extended period (e.g., 60 days). The medium is changed regularly, and fresh RBCs are added as needed.

-

Outcome: The inability to generate viable parasites under drug pressure indicates a high barrier to resistance.

Visualizations

Drug Discovery and Development Workflow for INE963

Caption: Workflow of the discovery and development of INE963.

Putative Tautomerization and Degradation Pathway of the Imidazothiadiazole Scaffold

Caption: Proposed chemical instability pathway of the ITD scaffold.

Conclusion

DPC-963 (INE963) represents a promising next-generation antimalarial with the potential to address the critical need for new therapies, particularly a single-dose cure for uncomplicated malaria. Its novel mechanism of action, high potency against resistant strains, rapid parasite clearance, and high barrier to resistance make it a valuable candidate for further clinical development. The ongoing Phase 2 trials will be crucial in determining its clinical efficacy and safety profile in malaria patients. The data presented in this technical guide underscores the potential of INE963 to become a key tool in the global effort to control and eliminate malaria.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of INE963 Against Plasmodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

INE963 is a novel, potent, and fast-acting antimalarial candidate from the 5-aryl-2-amino-imidazothiadiazole (ITD) chemical class, developed by Novartis.[1][2][3] It has demonstrated significant activity against the blood stages of Plasmodium falciparum, including artemisinin-resistant strains, and Plasmodium vivax.[1][4] INE963 exhibits a novel mechanism of action, a high barrier to resistance, and a long half-life, making it a promising candidate for a single-dose cure for uncomplicated malaria.[1][3] These application notes provide detailed protocols for the in vitro culture and assessment of INE963's efficacy against Plasmodium parasites.

Data Presentation: In Vitro Efficacy and Selectivity of INE963

The following tables summarize the in vitro activity of INE963 against various Plasmodium strains and its selectivity against human cell lines.

Table 1: In Vitro Antiplasmodial Activity of INE963

| Parasite Species | Strain/Isolate | Assay Method | IC50/EC50 (nM) | Reference |

| P. falciparum | 3D7 | SYBR Green I | 6 | [1][5] |

| P. falciparum | 3D7 | [3H]-hypoxanthine | 3 | [1] |

| P. falciparum | >15 drug-resistant lines | Not specified | 0.5 - 15 | [1][5] |

| P. falciparum | Brazilian clinical isolates | Not specified | 3 (median) | [4] |

| P. falciparum | Ugandan clinical isolates | Not specified | 0.4 (median) | [4] |

| P. vivax | Brazilian clinical isolates | Not specified | 2 (median) | [4] |

Table 2: In Vitro Cytotoxicity and Human Kinase Inhibitory Activity of INE963

| Cell Line/Kinase | Assay Type | CC50/IC50 (µM) | Reference |

| HepG2 | Cytotoxicity | 6.7 | [4] |

| K562 | Cytotoxicity | 6.0 | [4] |

| MT4 | Cytotoxicity | 4.9 | [4] |

| Haspin | Kinase Inhibition | 5.5 | [4][6] |

| FLT3 | Kinase Inhibition | 3.6 | [4][6] |

| PIK3CA | Kinase Inhibition | >50 | [6] |

| PIM1 | Kinase Inhibition | >50 | [6] |

Table 3: In Vitro Parasite Kill Rate Parameters for INE963

| Parameter | Value | Reference |

| Parasite Reduction Ratio (PRR) at 10 x EC50 | >8.0 | [1] |

| 99.9% Parasite Clearance Time (PCT99.9) | <24 hours | [1] |

| Lag Phase | 0 hours | [1] |

Experimental Protocols

Plasmodium falciparum In Vitro Culture

A prerequisite for in vitro drug susceptibility testing is the continuous culture of the asexual erythrocytic stages of P. falciparum.

Materials:

-

P. falciparum strain (e.g., 3D7)

-

Human erythrocytes (type O+)

-

Complete Medium (CM): RPMI-1640 supplemented with 25 mM HEPES, 25 mM NaHCO₃, 11 mM D-glucose, 3.67 mM hypoxanthine, 25 µg/mL gentamicin, and 0.5% (w/v) AlbuMAX II.

-

Gas mixture: 5% CO₂, 5% O₂, 90% N₂

-

37°C incubator

-

Sterile culture flasks

Procedure:

-

Prepare the complete medium under sterile conditions.

-

Wash human erythrocytes three times with RPMI-1640.

-

Add the washed erythrocytes to the complete medium to achieve a final hematocrit of 2-5%.

-

Introduce the P. falciparum parasite stock to the culture.

-

Place the culture flasks in a humidified incubator at 37°C with the specified gas mixture.

-

Maintain the culture by changing the medium daily and monitor parasitemia by preparing thin blood smears stained with Giemsa.

-

Split the culture as needed to maintain parasitemia below 10%.

SYBR Green I-Based Fluorescence Assay for IC50 Determination

This assay measures parasite DNA content as an indicator of parasite growth.

Materials:

-

Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)

-

96-well black, clear-bottom microtiter plates

-

INE963 stock solution (in DMSO)

-

Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100

-

SYBR Green I dye (10,000x stock in DMSO)

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Protocol:

-

Prepare serial dilutions of INE963 in complete medium and dispense into the 96-well plate. Include drug-free wells (positive control) and wells with uninfected erythrocytes (negative control).

-

Add the synchronized parasite culture to each well.

-

Incubate the plate for 72 hours under standard culture conditions.

-

Prepare the lysis buffer containing SYBR Green I at a 1:5000 dilution of the stock.

-

After incubation, carefully remove 100 µL of the culture medium from each well and add 100 µL of the SYBR Green I lysis buffer.

-

Mix gently and incubate in the dark at room temperature for 1 hour.

-

Measure the fluorescence using a plate reader.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

[3H]-Hypoxanthine Incorporation Assay

This "gold standard" assay measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as a measure of growth.[7]

Materials:

-

Asynchronous P. falciparum culture (0.5% parasitemia, 2% hematocrit) in hypoxanthine-free medium.

-

96-well microtiter plates

-

INE963 stock solution

-

[3H]-hypoxanthine (1 µCi/well)

-

Cell harvester

-

Scintillation fluid and counter

Protocol:

-

Dispense serial dilutions of INE963 into the 96-well plate.

-

Add the parasite culture to each well.

-

Incubate the plate for 24 hours under standard culture conditions.[8]

-

Add 1 µCi of [3H]-hypoxanthine to each well.[8]

-

Freeze the plate at -20°C to lyse the cells.

-

Thaw the plate and harvest the contents onto a filter mat using a cell harvester.

-

Dry the filter mat and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactive counts per minute (CPM) using a scintillation counter.

-

Determine the IC50 by plotting the CPM against the log of the drug concentration.

Parasite Reduction Ratio (PRR) and Kill Rate Assay

This assay determines the rate at which a compound kills the parasite population by measuring the reduction in viable parasites over time.[10][11]

Materials:

-

Synchronized ring-stage P. falciparum culture

-

96-well plates

-

INE963 at a fixed concentration (e.g., 10x IC50)

-

Complete medium

-

Method for quantifying viable parasites (e.g., limiting dilution assay followed by microscopy or [3H]-hypoxanthine incorporation)

Protocol:

-

Incubate a synchronized parasite culture with INE963 at a concentration equivalent to 10 times its IC50.

-

At various time points (e.g., 0, 24, 48, 72 hours), remove an aliquot of the culture.

-

Wash the parasites to remove the drug.

-

Perform a limiting dilution series of the washed parasites in a 96-well plate containing fresh erythrocytes and medium.

-

Culture these plates for a period sufficient for parasite regrowth (e.g., 21-28 days).

-

Determine the wells that show parasite growth (positive wells).

-

Calculate the number of viable parasites at each time point using statistical methods (e.g., Poisson distribution).

-

Plot the log10 of viable parasites against time to determine the kill rate, lag phase, and parasite clearance time.

Visualizations

Caption: Workflow for in vitro antimalarial drug susceptibility testing.

Caption: Postulated mechanism of INE963 leading to rapid parasite death.

References

- 1. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. INE963 | TargetMol [targetmol.com]

- 6. | BioWorld [bioworld.com]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. vp-sci.com [vp-sci.com]

- 10. malariaworld.org [malariaworld.org]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols: Determination of INE963 EC50

For Researchers, Scientists, and Drug Development Professionals

Introduction

INE963 is a potent, fast-acting antimalarial compound with demonstrated efficacy against blood-stage Plasmodium falciparum, including multi-drug resistant strains.[1][2] It exhibits a high barrier to resistance, making it a promising candidate for single-dose cures for uncomplicated malaria.[1][2][3] These application notes provide a detailed protocol for determining the half-maximal effective concentration (EC50) of INE963 against P. falciparum using a common cell-based assay. The EC50 value is a critical parameter for evaluating the potency of a compound and is essential for dose-response studies in drug development.[4][5]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of INE963 against various Plasmodium strains and its cytotoxicity against human cell lines.

| Cell Line/Strain | Assay Type | EC50/IC50/CC50 | Reference |

| P. falciparum 3D7 | SYBR Green cell proliferation | 3.0–6.0 nM (0.006 µM) | [1][2][6][7] |

| P. falciparum clinical isolates (Brazil) | Not specified | 2 nM | [8] |

| P. vivax clinical isolates (Brazil) | Not specified | 3 nM | [8] |

| P. falciparum clinical isolates (Uganda) | Not specified | 0.4 nM | [8] |

| >15 drug-resistant P. falciparum cell lines | Not specified | 0.5–15 nM | [1][6] |

| HepG2 (human liver carcinoma) | CellTiter-Glo | 6.7 µM | [2][8] |

| K562 (human myelogenous leukemia) | Not specified | 6.0 µM | [8] |

| MT4 (human T-cell leukemia) | Not specified | 4.9 µM | [8] |

| Haspin Kinase (human) | Biochemical Assay | 5.5 µM | [8] |

| FLT3 (human) | Biochemical Assay | 3.6 µM | [8] |

Signaling Pathway and Mechanism of Action

The precise molecular target and mechanism of action for INE963 have not yet been fully elucidated.[1][9] However, it is known to be a fast-acting compound that targets the asexual blood stage of the Plasmodium parasite, leading to rapid parasite clearance.[2][3] Its novel chemotype and activity against drug-resistant parasite lines suggest a mechanism of action distinct from current antimalarial drugs.[1]

Caption: Conceptual pathway of INE963 targeting the asexual blood stage of P. falciparum.

Experimental Protocol: EC50 Determination of INE963 against P. falciparum using a SYBR Green I-based Fluorescence Assay

This protocol is adapted from established methods for assessing antimalarial activity.[2]

1. Materials and Reagents

-

INE963 (stock solution in DMSO)

-

P. falciparum culture (e.g., 3D7 strain)

-

Human erythrocytes (O+)

-

Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin, HEPES, sodium bicarbonate, glucose)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

-

96-well black, clear-bottom microplates

-

Mefloquine or another standard antimalarial (for positive control)

-

DMSO (for vehicle control)

-

Incubator with mixed gas supply (5% CO2, 5% O2, 90% N2)

-

Fluorescence plate reader

2. Experimental Workflow

Caption: Workflow for determining the EC50 of INE963 against P. falciparum.

3. Detailed Methodology

a. Preparation of Compound Dilutions:

-

Prepare a high-concentration stock solution of INE963 in 100% DMSO.

-

Perform a serial dilution of the INE963 stock solution in complete culture medium to achieve the desired final concentrations for the assay. A typical starting point is a 2-fold dilution series over 10-12 points.

-

Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the parasites (typically ≤ 0.5%).

-

Prepare positive control wells with a known antimalarial drug (e.g., mefloquine) and vehicle control wells with medium containing the same final concentration of DMSO.

b. Parasite Culture and Plate Setup:

-

Synchronize the P. falciparum culture to the ring stage.

-

Prepare an asynchronous or ring-stage parasite culture with approximately 1% parasitemia and 2% hematocrit in complete culture medium.

-

Dispense 100 µL of the parasite culture into the wells of a 96-well plate.

-

Include wells with uninfected erythrocytes at 2% hematocrit as a background control.

-

Add 100 µL of the prepared INE963 dilutions and controls to the appropriate wells.

c. Incubation:

-

Seal the plate or place it in a humidified chamber.

-

Incubate the plate for 72 hours at 37°C in a trigas incubator (5% CO2, 5% O2, 90% N2).

d. Fluorescence Measurement:

-

After the incubation period, carefully remove the plate from the incubator.

-

Add 100 µL of SYBR Green I lysis buffer to each well.

-

Mix thoroughly by pipetting or using a plate shaker for 5 minutes.

-

Incubate the plate in the dark at room temperature for at least 1 hour.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

4. Data Analysis

-

Subtract the average fluorescence value of the uninfected erythrocyte wells (background) from all other wells.

-

Normalize the data by setting the average fluorescence of the DMSO-treated wells (vehicle control) to 100% parasite growth (0% inhibition) and the positive control (e.g., mefloquine) or a high concentration of INE963 to 0% growth (100% inhibition).

-

Calculate the percentage of inhibition for each INE963 concentration.

-

Plot the percentage of inhibition against the log of the INE963 concentration.

-

Determine the EC50 value by fitting the data to a four-parameter logistic model (non-linear regression) using appropriate software (e.g., GraphPad Prism).

Alternative Protocols: Luminescence-Based Viability Assays

For cytotoxicity studies in human cell lines like HepG2, a luminescence-based ATP assay such as CellTiter-Glo is recommended.[2][10][11] These assays measure the ATP present in metabolically active cells, which is a direct indicator of cell viability.[11] The protocol involves adding the lytic reagent directly to the cells, and the resulting luminescent signal is proportional to the number of viable cells.[12] Luminescence assays are generally more sensitive than absorbance-based methods like the MTT assay.[10][13]

General Considerations

-

Assay Variability: Cell-based assay results can be influenced by factors such as cell passage number, seeding density, and incubation time.[14] It is crucial to maintain consistent experimental conditions.

-

Solvent Effects: Ensure that the solvent used to dissolve the compound (e.g., DMSO) does not affect cell viability at the final concentration used in the assay.[6]

-

Data Reproducibility: Experiments should be performed with technical and biological replicates to ensure the reliability and reproducibility of the EC50 values.[4]

References

- 1. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generating kinetic EC50 values using label-free cytotoxicity assays [nanolive.com]

- 5. njbio.com [njbio.com]

- 6. INE963 | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. INE963 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. isogen-lifescience.com [isogen-lifescience.com]

- 11. Luminescence-based cell viability testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cell viability assays | Abcam [abcam.com]

- 14. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Efficacy Testing of Dpc 963 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the preclinical evaluation of Dpc 963, a novel therapeutic agent, using various mouse models. The following protocols and methodologies are designed to assess the in vivo efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic (PK/PD) relationship of this compound in a cancer setting. The choice of mouse model is critical and should be aligned with the specific scientific questions being addressed, considering factors such as the tumor microenvironment, immune system competency, and the human relevance of the model.

Hypothetical Mechanism of Action of this compound

For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of a critical oncogenic signaling pathway, the hypothetical "Tumor Proliferation Kinase" (TPK) pathway. TPK1 is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades including the MAP-Kinase and PI3K/Akt pathways, ultimately promoting cell proliferation, survival, and angiogenesis. This compound is a selective inhibitor of TPK1 phosphorylation.

TPK1 Signaling Pathway

Caption: Hypothetical TPK1 signaling pathway targeted by this compound.

Mouse Models for Efficacy Testing

The selection of an appropriate mouse model is paramount for obtaining clinically relevant data. Several types of models can be utilized, each with distinct advantages and limitations.

| Model Type | Description | Advantages | Disadvantages |

| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID). | Cost-effective, rapid tumor growth, high-throughput screening. | Lack of a functional immune system, may not fully recapitulate human tumor heterogeneity. |

| Patient-Derived Xenograft (PDX) | Human tumor fragments are directly implanted into immunodeficient mice. | Preserves original tumor architecture, genetic diversity, and heterogeneity. | High cost, slower tumor growth, requires immunodeficient hosts. |

| Syngeneic Models | Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background. | Intact immune system allows for the study of immunomodulatory effects. | Murine tumors may not fully reflect the complexity of human cancers. |

| Genetically Engineered Mouse Models (GEMMs) | Mice are engineered to develop spontaneous tumors that mimic human cancer progression. | Tumors arise in their natural microenvironment with an intact immune system, closely mirroring human disease. | High cost, longer latency for tumor development, potential for model-specific artifacts. |

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Efficacy Study

This protocol describes a typical efficacy study using a CDX model.

Experimental Workflow:

Caption: Workflow for a CDX mouse model efficacy study.

Methodology:

-

Cell Culture: Human cancer cells (e.g., with known TPK1 pathway activation) are cultured in appropriate media and conditions.

-

Animal Model: Female athymic nude mice (6-8 weeks old) are used.

-

Tumor Implantation:

-

Harvest cultured cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.

-

Inject 1 x 10^6 cells in a volume of 100 µL subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by caliper measurements at least twice weekly.

-

Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

-

Randomization and Treatment:

-

When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

-

Administer this compound or vehicle via the determined route (e.g., oral gavage, intraperitoneal injection) at the specified dosing schedule.

-

-

Data Collection:

-

Continue to monitor tumor volume and body weight throughout the study.

-

Observe animals for any signs of toxicity.

-

-

Endpoint Analysis:

-

The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at a specified time point.

-

Collect tumors for pharmacodynamic (PD) biomarker analysis (e.g., IHC for phosphorylated TPK1) and plasma for pharmacokinetic (PK) analysis.

-

Patient-Derived Xenograft (PDX) Efficacy Study

This protocol outlines an efficacy study using a PDX model, which more closely mimics human tumor biology.

Methodology:

-

Model Selection: Select a well-characterized PDX model with known TPK1 pathway alterations.

-

Tumor Implantation:

-

Surgically implant fresh or cryopreserved human tumor fragments (approximately 20-30 mm³) subcutaneously into immunodeficient mice (e.g., NOD-SCID gamma mice).

-

-

Tumor Growth and Passaging:

-

Monitor tumor growth. Once tumors reach a suitable size, they can be passaged to expand the cohort of tumor-bearing mice for the efficacy study.

-

-

Efficacy Study:

-

Follow steps 5-7 from the CDX protocol for randomization, treatment, data collection, and endpoint analysis.

-

Pharmacodynamic (PD) Biomarker Analysis

Immunohistochemistry (IHC) for Phosphorylated TPK1 (p-TPK1):

-

Tissue Processing: Fix collected tumors in 10% neutral buffered formalin and embed in paraffin.

-

Sectioning: Cut 4-5 µm sections and mount on charged slides.

-

Staining:

-

Deparaffinize and rehydrate sections.

-

Perform antigen retrieval (e.g., citrate buffer pH 6.0).

-

Block endogenous peroxidase activity.

-

Incubate with a primary antibody specific for p-TPK1.

-

Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.

-

-

Analysis: Quantify the staining intensity and percentage of positive cells using digital image analysis software.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Growth Inhibition in CDX Model

| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent TGI (%) | P-value vs. Vehicle |

| Vehicle Control | 10 | 1250 ± 150 | - | - |

| This compound (10 mg/kg) | 10 | 625 ± 90 | 50 | <0.05 |

| This compound (30 mg/kg) | 10 | 250 ± 50 | 80 | <0.001 |

TGI: Tumor Growth Inhibition

Table 2: Pharmacodynamic Biomarker Modulation

| Treatment Group | N | Mean % p-TPK1 Positive Cells ± SEM | P-value vs. Vehicle |

| Vehicle Control | 5 | 85 ± 5 | - |

| This compound (30 mg/kg) | 5 | 15 ± 3 | <0.001 |

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical efficacy testing of this compound in mouse models of cancer. The combination of in vivo efficacy studies with pharmacodynamic biomarker analysis will be crucial in establishing a clear dose-response relationship and confirming the mechanism of action of this compound, thereby supporting its further clinical development. The choice of mouse model and the specific experimental design should be carefully considered to best address the key questions of the research program.

Application Notes & Protocols: Preclinical Assessment of Novel Therapeutic Agents in SCID Mouse Models

Disclaimer: Initial analysis of the query "INE963 for treating severe combined immunodeficient mouse models" revealed a misattribution. Publicly available scientific literature identifies INE963 as a potent, clinical-stage antimalarial agent developed by Novartis.[1][2][3][4] It is not associated with Tribbles homolog 1 (TRIB1) degradation or cancer therapy. The use of Severe Combined Immunodeficient (SCID) mice in the context of INE963 has been to create a "humanized" model susceptible to the human malaria parasite, Plasmodium falciparum, by engrafting human red blood cells.[1][3][5]

This document will address the distinct components of the user's interest:

-

Part 1: INE963 Application in a Humanized SCID Mouse Model for Malaria. This section provides an overview and protocols based on the available preclinical data for INE963 as an antimalarial.

-

Part 2: TRIB1 as a Therapeutic Target in Acute Myeloid Leukemia (AML) Using SCID Mouse Models. This section details the role of TRIB1 in AML and provides protocols for evaluating potential TRIB1-targeting therapies using patient-derived xenograft (PDX) models in immunodeficient mice.

Part 1: INE963 for Antimalarial Efficacy Testing in a P. falciparum Humanized SCID Mouse Model

Audience: Researchers in infectious disease, parasitology, and drug development.

Introduction: INE963 is a novel 5-aryl-2-amino-imidazothiadiazole (ITD) derivative with potent, fast-acting blood-stage antimalarial activity.[1][6] It exhibits single-digit nanomolar efficacy against both drug-sensitive and resistant P. falciparum strains and demonstrates a high barrier to resistance.[1][7] Preclinical evaluation of such compounds requires an in vivo model that can sustain the growth of the human-specific parasite P. falciparum. The humanized SCID mouse model, engrafted with human erythrocytes, serves as a critical platform for assessing the therapeutic efficacy of novel antimalarials like INE963.[1][3]

Data Presentation: Preclinical Efficacy of INE963

The following tables summarize the reported preclinical data for INE963.

Table 1: In Vitro Potency of INE963 against Plasmodium Strains

| Parasite Strain | Assay Type | EC₅₀ Value (nM) | Source |

|---|---|---|---|

| P. falciparum 3D7 | Blood-Stage Growth Inhibition | 3.0 - 6.0 | [1] |

| P. falciparum Clinical Isolates | Blood-Stage Growth Inhibition | 0.5 - 15 | [1] |

| P. vivax Clinical Isolates | Blood-Stage Growth Inhibition | 0.01 - 7.0 |[1] |

Table 2: In Vivo Efficacy of INE963 in the Humanized SCID Mouse Model

| Mouse Model | Compound | Dosing Regimen | Efficacy Endpoint | Result | Source |

|---|---|---|---|---|---|

| P. falciparum (3D7)-infected humanized SCID mice | INE963 | Single Oral Dose, 15 mg/kg | Parasitemia Reduction (Day 5) | >99.9% reduction vs. control | [7] |

| P. falciparum (3D7)-infected humanized SCID mice | INE963 | Single Oral Dose, 30 mg/kg | Curative | Fully curative, durable parasite control (>60 days) |[1][3][7] |

Experimental Protocols

Protocol 1: Establishment of the P. falciparum Humanized SCID Mouse Model

This protocol describes the method for creating mice capable of supporting P. falciparum infection.

-

Animal Model: Use female SCID mice, 6-8 weeks of age.

-

Human Erythrocyte Preparation: Obtain human red blood cells (RBCs) from a healthy donor (O+). Wash the RBCs three times with RPMI-1640 medium to remove plasma and buffy coat.

-

Engraftment:

-

Administer 0.2 mL of an anti-asialo GM1 antibody solution intraperitoneally (i.p.) to deplete murine natural killer (NK) cells.

-

24 hours later, inject 1 mL of washed human RBCs (50% hematocrit) i.p.

-

Continue to supplement with 0.5-1.0 mL of human RBCs every 2-3 days to maintain a stable level of human erythrocytes in circulation.

-

-

Parasite Infection:

-

Once human chimerism reaches >20%, infect the mice by i.p. injection of P. falciparum (e.g., 3D7 strain) parasitized RBCs (e.g., 1x10⁷ parasites).

-

-

Monitoring: Monitor parasitemia daily via flow cytometry or microscopic analysis of Giemsa-stained thin blood smears.[1]

Protocol 2: In Vivo Antimalarial Efficacy Study

This protocol details the evaluation of INE963 efficacy in the established model.

-

Group Allocation: Once parasitemia reaches a target level (e.g., 1-2%), randomize mice into treatment and vehicle control groups.

-

Compound Formulation: Prepare INE963 in a suitable vehicle for oral gavage (e.g., a suspension in 0.5% hydroxypropyl methylcellulose, 0.5% Tween-80 in water).

-

Drug Administration:

-

Efficacy Assessment:

-

Collect a small volume of blood daily from the tail vein.

-

Measure the percentage of parasitized human RBCs using flow cytometry with a DNA-staining dye (e.g., SYTO 61 or Hoechst) or by manual counting of Giemsa-stained smears.

-

Monitor the mice for up to 60 days post-treatment to confirm parasite clearance and assess for any recrudescence.[7]

-

-

Data Analysis: Calculate the percent reduction in parasitemia relative to the vehicle control group at specified time points. A curative dose is one that clears the infection with no reappearance of parasites for the duration of the study.

Visualization of Experimental Workflow

Part 2: TRIB1 as a Therapeutic Target in Acute Myeloid Leukemia (AML) SCID Mouse Models

Audience: Researchers in oncology, hematology, and drug development.

Introduction: Tribbles homolog 1 (TRIB1) is a pseudokinase that functions as a potent oncogene in AML.[8][9] It drives leukemogenesis through multiple mechanisms, primarily by acting as an adaptor protein. TRIB1 recruits the E3 ubiquitin ligase COP1 to the myeloid transcription factor C/EBPα, leading to C/EBPα's degradation.[8][10] This blocks myeloid differentiation and promotes the proliferation of leukemic blasts. TRIB1 also enhances the MEK/ERK signaling pathway and modulates the transcriptional programs of key oncogenes like HOXA9.[8][9][11] Its overexpression is a negative prognostic factor, making it a compelling therapeutic target. Evaluating novel TRIB1 inhibitors or degraders requires robust preclinical models, such as patient-derived xenografts (PDX) in immunodeficient mice.[12]

Signaling Pathway

Experimental Protocols

Protocol 3: Establishment of AML Patient-Derived Xenograft (PDX) Model

This protocol describes the engraftment of primary human AML cells into immunodeficient mice.

-

Animal Model: Use highly immunodeficient mice such as NOD/SCID or NSG (NOD-scid gamma), which are deficient in T, B, and NK cells, providing a more permissive environment for human cell engraftment.[12][13]

-

Sample Collection: Obtain bone marrow aspirates or peripheral blood from AML patients with informed consent. Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

-

Engraftment:

-

Sublethally irradiate the recipient mice (e.g., 2 Gy) to facilitate engraftment.

-

Within 24 hours, inject 1-10 million primary human AML cells intravenously (i.v.) via the tail vein.

-

-

Monitoring Engraftment:

-

At 4-6 weeks post-injection and every 2 weeks thereafter, collect peripheral blood or bone marrow.

-

Use flow cytometry to quantify the percentage of human CD45+ (hCD45+) cells to determine the level of engraftment. Characterize the leukemic blast population using myeloid markers (e.g., CD33, CD13, CD34).

-

Engraftment is considered successful when hCD45+ cells constitute >1% of total bone marrow cells.[12]

-

Protocol 4: Preclinical Efficacy Study of a TRIB1-Targeting Agent

This protocol details the evaluation of a hypothetical TRIB1 inhibitor or degrader in the AML PDX model.

-

Expansion and Grouping: Once primary engraftment is confirmed, expand the AML cells by serially transplanting them into secondary recipient mice. When a sufficient cohort with stable engraftment is established, randomize mice into treatment and vehicle control groups.[12]

-

Drug Administration:

-

Administer the TRIB1-targeting agent via a clinically relevant route (e.g., oral gavage, i.p., or i.v.) at a predetermined dose and schedule.

-

Administer vehicle to the control group.

-

-

Efficacy Assessment:

-

Leukemic Burden: Monitor the percentage of hCD45+ cells in peripheral blood weekly. Bioluminescence imaging can be used for sensitive, non-invasive monitoring if the PDX cells are transduced with a luciferase reporter gene.[12]

-

Pharmacodynamic (PD) Markers: At selected time points, sacrifice a subset of mice and harvest bone marrow or spleen.

-

Western Blot/Immunohistochemistry: Assess the levels of TRIB1 and its downstream target C/EBPα to confirm target engagement and degradation.

-

Flow Cytometry: Analyze changes in differentiation markers on the AML cell surface.

-

-

Survival: Monitor mice for signs of disease progression (e.g., weight loss, hind-limb paralysis) and record survival time.

-

-

Data Analysis: Compare the leukemic burden (hCD45% or bioluminescence signal), PD marker levels, and median survival between the treatment and control groups to determine therapeutic efficacy.

References

- 1. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. facultyprofiles.dominican.edu [facultyprofiles.dominican.edu]